5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
“5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Thioacetylation: Reacting the benzothiazole derivative with thioacetic acid to introduce the thioacetyl group.
Formation of the Dithioloquinoline Core: Using a cyclization reaction involving 4,4,7,8-tetramethyl-1,2-dithiol-3-one and an appropriate quinoline precursor.
Final Assembly: Coupling the benzothiazole and dithioloquinoline intermediates under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the thione group, converting it to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced thione derivatives.
Substitution Products: Halogenated derivatives, substituted benzothiazoles or quinolines.
Scientific Research Applications
This compound’s unique structure makes it a candidate for various scientific research applications:
Chemistry: As a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of “5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function through binding interactions.
Chemical Reactivity: The compound’s functional groups may participate in redox reactions, nucleophilic or electrophilic attacks, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-mercaptobenzothiazole.
Quinoline Derivatives: Compounds like 8-hydroxyquinoline, which share the quinoline core.
Dithioloquinoline Compounds: Other derivatives with similar dithioloquinoline structures.
Uniqueness
The uniqueness of “5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H24N2O2S5 |
---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C25H24N2O2S5/c1-6-29-15-7-8-17-19(11-15)32-24(26-17)31-12-20(28)27-18-10-14(3)13(2)9-16(18)21-22(25(27,4)5)33-34-23(21)30/h7-11H,6,12H2,1-5H3 |
InChI Key |
HKFOMVAMHBOAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C(=C4)C)C)C5=C(C3(C)C)SSC5=S |
Origin of Product |
United States |
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